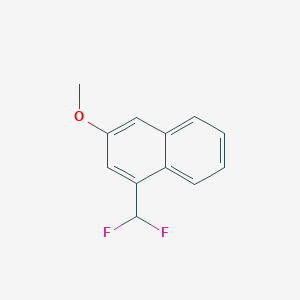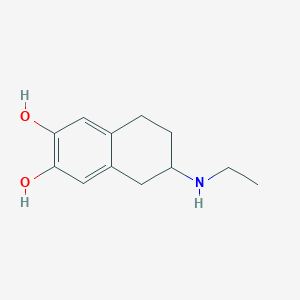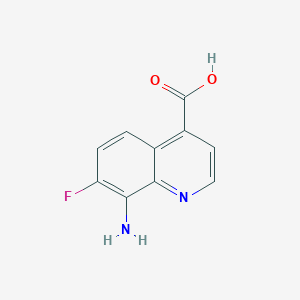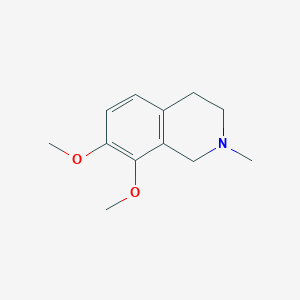![molecular formula C12H9NO3 B11893155 7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one CAS No. 50779-79-8](/img/structure/B11893155.png)
7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is an organic heteropentacyclic compound It is characterized by a unique structure that includes a dioxolo ring fused to a quinoline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one typically involves the use of starting materials such as 2-aminobenzaldehyde and vinyl derivatives. The reaction conditions often include the use of solvents like toluene and catalysts such as copper acetate (Cu(OAc)2) and 2,2’-bipyridine . The reaction is carried out at elevated temperatures, usually around 120°C, for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce reduced quinoline derivatives. Substitution reactions can lead to various substituted quinoline compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with various molecular targets and pathways. For instance, it can act as a topoisomerase inhibitor, interfering with the enzymes that regulate DNA topology . This inhibition can lead to the disruption of DNA replication and transcription processes, ultimately inducing apoptosis in cancer cells. Additionally, its antibacterial and antifungal properties are attributed to its ability to disrupt cell membrane integrity and inhibit essential metabolic pathways in microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Actinodaphnine: An organic heteropentacyclic compound with a similar dioxolo-quinoline structure.
Quinoline and Quinolinium Iodide Derivatives: These compounds share the quinoline backbone and exhibit similar biological activities, such as anticancer and antibacterial properties.
Uniqueness
7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is unique due to its specific vinyl and dioxolo functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
50779-79-8 |
|---|---|
Molekularformel |
C12H9NO3 |
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
7-ethenyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
InChI |
InChI=1S/C12H9NO3/c1-2-7-3-8-4-10-11(16-6-15-10)5-9(8)13-12(7)14/h2-5H,1,6H2,(H,13,14) |
InChI-Schlüssel |
XXIGPVANIZBBCU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC2=CC3=C(C=C2NC1=O)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11893088.png)
![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)






![2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11893136.png)
![4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893138.png)


